molecular formula C15H12O3 B1255188 Lusianthrin

Lusianthrin

Cat. No. B1255188
M. Wt: 240.25 g/mol
InChI Key: SNBOOLAIFKFRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lusianthrin is a natural product found in Cypripedium macranthos and Dendrobium nobile with data available.

Scientific Research Applications

Metabolic Profiles and Pharmacokinetics

Lusianthridin, a bioactive component isolated from Dendrobium venustum, exhibits antioxidant and anti-cancer properties. A study investigated its metabolic profiles and pharmacokinetics in rats, revealing various metabolites and pathways such as demethylation, oxidation, sulfation, glucuronidation, and glutathione conjugation. This understanding is crucial for assessing lusianthridin's efficacy and safety (Zhengcai Ju et al., 2020).

Inhibition of Platelet Aggregation

Another study explored lusianthridin's potential in inhibiting platelet aggregation, identifying its effects on arachidonic acid, collagen, and adenosine diphosphate-stimulated platelet aggregation. The molecular docking studies suggest lusianthridin interacts with cyclooxygenase enzymes, impacting the arachidonic acid-thromboxane and adenylate cyclase pathways (Hla Nu Swe et al., 2021).

Role in LDL Oxidation and Atherosclerosis

Lusianthridin also shows promise in addressing hemin-induced low-density lipoprotein oxidation, a factor in atherosclerosis pathogenesis. A study demonstrated its protective effects against oxidative stress, potentially making it a suitable agent to prevent atherosclerosis in thalassemia patients (Su Wutyi Thant et al., 2021).

Antifungal Properties

In a study of Cypripedium macranthos var. rebunense, lusianthridin was identified as an antifungal compound, suggesting its use in controlling the growth of nonpathogenic Rhizoctonia spp. This finding indicates lusianthridin's potential in managing fungal infections, especially in orchid seedlings (H. Shimura et al., 2007).

Targeting Cancer Stem Cells

A study highlighted lusianthridin's effectiveness in suppressing cancer stem cell-like phenotypes in lung cancer cells. This compound targets the Src-STAT3-c-Myc pathways, suggesting a novel approach for cancer treatment and increasing the susceptibility of resistant cancer cells to chemotherapy (Narumol Bhummaphan et al., 2019).

properties

IUPAC Name

7-methoxyphenanthrene-2,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h2-8,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBOOLAIFKFRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyphenanthrene-2,5-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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